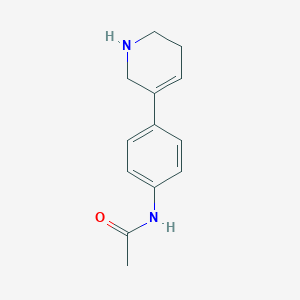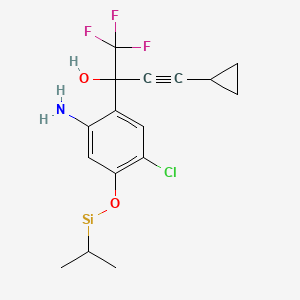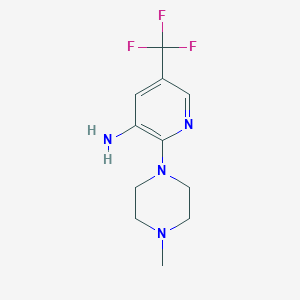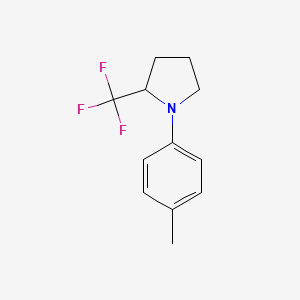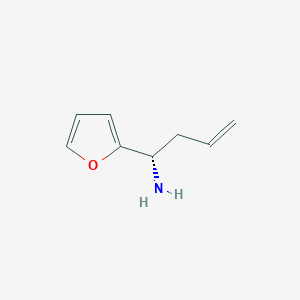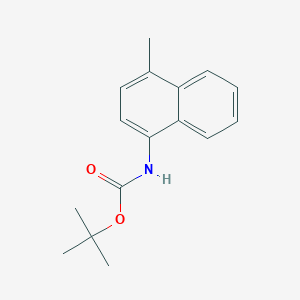
tert-Butyl (4-methylnaphthalen-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-methylnaphthalen-1-yl)carbamate: is an organic compound with the molecular formula C₁₆H₁₉NO₂ It is a derivative of carbamic acid, where the carbamate group is attached to a tert-butyl group and a 4-methylnaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-methylnaphthalen-1-yl)carbamate typically involves the reaction of 4-methylnaphthalen-1-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylnaphthalen-1-amine+tert-butyl chloroformate→tert-Butyl (4-methylnaphthalen-1-yl)carbamate+HCl
The reaction is typically performed in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl (4-methylnaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-methylnaphthalen-1-amine and tert-butanol.
Oxidation: The naphthalene ring can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinones.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution can be facilitated using reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: 4-methylnaphthalen-1-amine and tert-butanol.
Oxidation: Naphthoquinones and other oxidized derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl (4-methylnaphthalen-1-yl)carbamate serves as a protecting group for amines, allowing for selective reactions to occur on other functional groups. It can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology and Medicine
In medicinal chemistry, this compound can be used as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which tert-Butyl (4-methylnaphthalen-1-yl)carbamate exerts its effects depends on its specific application. In the context of protecting groups in organic synthesis, the carbamate group stabilizes the amine, preventing unwanted reactions. Upon deprotection, the amine is released, allowing for further functionalization.
相似化合物的比较
Similar Compounds
tert-Butyl (4-methylphenyl)carbamate: Similar structure but with a phenyl ring instead of a naphthalene ring.
tert-Butyl (4-ethylnaphthalen-1-yl)carbamate: Similar structure with an ethyl group instead of a methyl group on the naphthalene ring.
tert-Butyl (4-methoxynaphthalen-1-yl)carbamate: Similar structure with a methoxy group instead of a methyl group on the naphthalene ring.
Uniqueness
tert-Butyl (4-methylnaphthalen-1-yl)carbamate is unique due to the presence of the naphthalene ring, which can participate in π-π interactions and other non-covalent interactions
属性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
tert-butyl N-(4-methylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-11-9-10-14(13-8-6-5-7-12(11)13)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18) |
InChI 键 |
GPHFUSYFLKMXCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


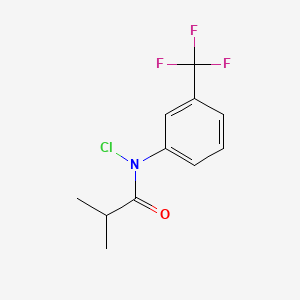
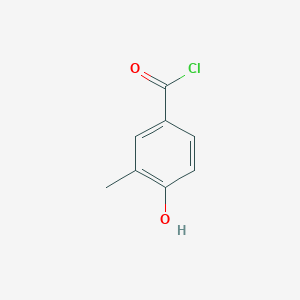

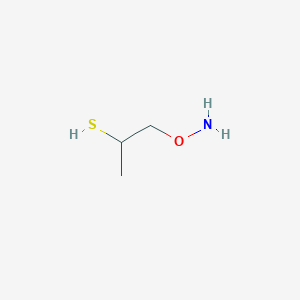

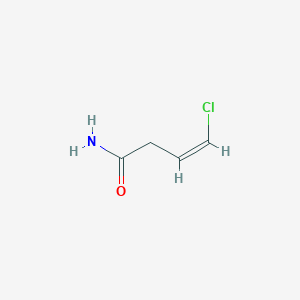
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
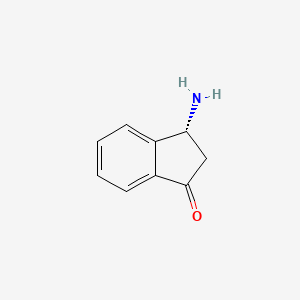
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
